![molecular formula C29H24ClN3O3S B5186550 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide CAS No. 5530-85-8](/img/structure/B5186550.png)
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide
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Description
The compound belongs to a class of chemicals that are of significant interest in materials science and pharmacology due to their complex molecular structure and potential for varied applications. These compounds often contain pyridine or thienopyridine cores, substituted with various functional groups that impart unique chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For instance, compounds with pyrazolo[3,4-b]pyridine structures are prepared from 3-amino-5-arylpyrazoles and α-cyanochalcones, showcasing the complexity of synthesizing such molecules (Quiroga et al., 1999).
Molecular Structure Analysis
The molecular structures of these compounds are characterized using techniques such as NMR, X-ray diffraction, and computational chemistry methods. The crystal structure analysis reveals details about bond lengths, angles, and conformations, essential for understanding the compound's chemical behavior. For example, the synthesis and crystal structure determination of certain benzo[cyclohepta]pyridines highlight the precision required in characterizing these molecules (Moustafa & Girgis, 2007).
Future Directions
The compound “4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide” could be a subject of future research due to its complex structure and potential biological activity. Further studies could focus on its synthesis, characterization, and evaluation of its biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific data. It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The compound’s interaction with its targets could lead to changes in cellular processes, but further studies are required to confirm this.
Biochemical Pathways
Based on the structure of the compound, it may be involved in pathways related to the targets it interacts with
Result of Action
Based on the potential targets and pathways it may affect, it could have a range of effects at the molecular and cellular level
properties
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-phenacylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O3S/c1-18-26(28(35)33-23-14-8-9-15-25(23)36-2)27(20-12-6-7-13-22(20)30)21(16-31)29(32-18)37-17-24(34)19-10-4-3-5-11-19/h3-15,27,32H,17H2,1-2H3,(H,33,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPJDTVFIINWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385995 |
Source
|
Record name | BAS 00865920 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide | |
CAS RN |
5530-85-8 |
Source
|
Record name | BAS 00865920 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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